molecular formula C7H7Br2NO B1272946 4-(Bromoacetyl)pyridine hydrobromide CAS No. 5349-17-7

4-(Bromoacetyl)pyridine hydrobromide

Cat. No. B1272946
CAS RN: 5349-17-7
M. Wt: 280.94 g/mol
InChI Key: RGALBQILADNMKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several papers. For instance, a method for synthesizing 2-bromo-4-iodopyridine, which is a key building block for 2,4-disubstituted pyridines, is described using a 'halogen dance' reaction starting from 2-bromopyridine . Another paper reports the regioselective bromination of thieno[2,3-b]pyridine, yielding 4-bromothieno[2,3-b]pyridine with high selectivity and yield, demonstrating its potential as a building block in drug discovery . Additionally, the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions is discussed, highlighting the versatility of brominated pyridine compounds in forming various substituted pyridines .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is crucial for their reactivity and application. X-ray diffraction is often used to determine the detailed structures of these compounds, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . Density functional theory (DFT) studies provide insights into the electronic structure and reactivity of these molecules, as demonstrated in the quantum mechanical investigations of pyridine derivatives . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives includes structural elucidation using NMR spectroscopy and monocrystalline X-ray crystallography, complemented by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

Brominated pyridine derivatives participate in a variety of chemical reactions, which are essential for the synthesis of complex molecules. The papers describe several reactions, including Suzuki cross-coupling , in situ activation strategies for the synthesis of pyridines , and condensation reactions leading to the formation of imidazo[4,5-b]pyridine derivatives . These reactions are facilitated by the presence of the bromine atom, which acts as a good leaving group or activation site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The papers do not provide explicit details on the physical properties of 4-(Bromoacetyl)pyridine hydrobromide, but they do discuss properties such as luminescence in the case of cyclometalated complexes and biological activities, including anti-thrombolytic and biofilm inhibition activities, for certain pyridine derivatives . These properties are important for the application of these compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(Bromoacetyl)pyridine hydrobromide is used in the synthesis of various heterocyclic compounds. For example, it's involved in the synthesis of 2-pyridylimidazo pyridine in water, a process characterized by high yields, mild reaction conditions, and environmental friendliness (Li Hong-ying, 2012). Similarly, it's utilized in synthesizing thiazolyl pyridines, which have potent antimicrobial properties. This synthesis demonstrates the chemical's versatility in creating biologically active compounds (F. M. Abdelrazek et al., 2019).

Development of Polyelectrolytes

The compound is instrumental in synthesizing hyperbranched polyelectrolytes, as seen in the reaction of 3,5-bis(bromomethyl)pyridine hydrobromide to yield new hyperbranched polyelectrolytes. These developments are significant in the field of material science for their unique chemical and physical properties (Sophie Monmoton et al., 2008).

Antimicrobial and Environmental Applications

This chemical is also key in modifying poly(4-vinyl pyridine) particles for antimicrobial and environmental applications. The modified particles demonstrate significant bactericidal characteristics, highlighting the compound's potential in developing new antimicrobial materials (N. Sahiner & Alper O. Yasar, 2013).

Synthesis of Dyes and Coloring Agents

4-(Bromoacetyl)pyridine hydrobromide is involved in the synthesis of dyes, such as the creation of new biscyanine dyes. These dyes have specific electronic spectra and are used in various applications, including in the textile and printing industries (O. V. Skrypska et al., 2020).

Pharmaceutical Intermediates

This compound is used in synthesizing intermediates for pharmaceuticals, exemplified by its role in producing key intermediates for drugs like rupatadine (Jianyu Guo et al., 2015).

Chemical Catalysis

It acts as a catalyst in various chemical reactions, such as aziridination of olefins using Chloramine-T, demonstrating its role in facilitating and improving the efficiency of chemical reactions (S. I. Ali et al., 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-bromo-1-pyridin-4-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALBQILADNMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379914
Record name 4-(Bromoacetyl)pyridine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromoacetyl)pyridine hydrobromide

CAS RN

5349-17-7
Record name 5349-17-7
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Record name 4-(Bromoacetyl)pyridine hydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromoacetyl)pyridine hydrobromide
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Synthesis routes and methods I

Procedure details

A twelve-liter three neck flask fitted with an efficient mechanical stirrer, 250 mL dropping funnel, and internal thermometer was charged with glacial acetic acid (5000 mL), pyridinium bromide perbromide (90%, 830 g, 2.60 mol) and 30% hydrobromic acid in acetic acid (525 mL). After stirring at room temperature for ninety minutes, 4-acetylpyridine (250 g, 2.07 mol) was added dropwise over forty-five minutes. Upon completion of the addition the reaction mixture was cooled with an ice bath to 15° C. and the product, which had precipitated, was collected by filtration, washed with ether and air-dried. The crude α-bromo-4-acetylpyridine hydrobromide (566.3 g, 97%) was sufficiently pure for subsequent reactions, mp. 177.5°-182.0° C.
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
830 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
525 mL
Type
solvent
Reaction Step Two
Quantity
5000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(pyridin-4-yl)ethanone (10 g, 0.08 mol) in CCl4 (150 mL), Br2 (3.99 mL, 0.02 mol) was added dropwise at 0° C. The reaction mixture was then refluxed for 1 h, filtered, and dried in vacuo to afford 2-bromo-1-(pyridin-4-yl)ethanone hydro bromide (22 g, 94%) as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.99 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-acetyl pyridine (3.62 g, 29.88 mmol) in acetic acid (30 mL) is added a 48% aqueous solution of hydrogen bromide (5.3 mL, 47.16 mmol). Bromine is added (1.6 mL, 31.14 mmol) drop wise in 4 equal portions. The reaction is stirred for about 2 hours and a solid precipitated. Bromine (1.6 mL, 31.14 mmol) is added and the reaction is stirred overnight. The resulting precipitate is collected, washed with diethyl ether, and dried under vacuum to give the title compound (8.6 g, 102%). 1H NMR (d6-DMSO) δ 9.02 (d, 2H), 8.17 (d, 2H), 5.08 (2H)
Quantity
3.62 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Yield
102%

Synthesis routes and methods IV

Procedure details

4-Acetylpyridine (10 g) was combined with 48% hydrogen bromide solution (18 ml) and heated to 70° C. Bromine (4.7 ml) dissolved in 48% hydrogen bromine solution (5 ml) was then added dropwise and heating then continued for 2.5 h. The precipitate which formed was collected by filtration, washed with 1:1 methanol:hexane (20 ml) and dried in vacuo to give a cream solid (19.5 g) as 2:1 mixture of product:starting material by 1H nmr. mp 170-172° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Name
hydrogen bromine
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirred solution of 4-acetylpyridine (10 mL, 90 mmol) in glacial acetic acid (40 mL) and 48% hydrobromic acid (15 mL), bromine (4.65 mL, 90 mmol) in glacial acetic acid (10 mL) was added dropwise. After addition, the solution was stirred at room temperature overnight. The white precipitate was filtered off and washed with absolute ethanol, thus obtaining the title compound (22.2 g, 90%) as a white solid containing traces of dibromoderivative, that was used as such in the next step.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.65 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Bromoacetyl)pyridine hydrobromide
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Citations

For This Compound
24
Citations
MG Kukade, UN Pol, RP Kagne, WB Chandane… - Journal of the Indian …, 2022 - Elsevier
A new, fast and solvent-free method is offers to synthesize thiazoles by condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation. This …
Number of citations: 2 www.sciencedirect.com
X Yang, F Li, W Zhang - RSC advances, 2019 - pubs.rsc.org
A novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution. Its …
Number of citations: 28 pubs.rsc.org
NJ Liverton, JW Butcher, CF Claiborne… - Journal of medicinal …, 1999 - ACS Publications
Novel potent and selective diarylimidazole inhibitors of p38 MAP (mitogen-activated protein) kinase are described which have activity in both cell-based assays of tumor necrosis factor-…
Number of citations: 251 pubs.acs.org
RM Rzasa, MR Kaller, G Liu, E Magal… - Bioorganic & medicinal …, 2007 - Elsevier
Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that plays a critical role in the early development of the nervous system. Deregulation of CDK5 is believed to contribute …
Number of citations: 54 www.sciencedirect.com
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of Medicinal …, 2021 - ACS Publications
Although Bruton’s tyrosine kinase (BTK) has been recognized as a validated drug target for the treatment of B-cell malignances, the emergence of clinical resistance to the first-…
Number of citations: 10 pubs.acs.org
F Scott, AM Fala, JE Takarada, MP Ficu… - Bioorganic & Medicinal …, 2022 - Elsevier
The Protein Kinase N proteins (PKN1, PKN2 and PKN3) are Rho GTPase effectors. They are involved in several biological processes such as cytoskeleton organization, cell mobility, …
Number of citations: 5 www.sciencedirect.com
M Menichincheri, C Albanese, C Alli… - Journal of medicinal …, 2010 - ACS Publications
Cdc7 serine/threonine kinase is a key regulator of DNA synthesis in eukaryotic organisms. Cdc7 inhibition through siRNA or prototype small molecules causes p53 independent …
Number of citations: 73 pubs.acs.org
DR Anderson, MJ Meyers, WF Vernier… - Journal of medicinal …, 2007 - ACS Publications
A new class of potent kinase inhibitors selective for mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2 or MK-2) for the treatment of rheumatoid arthritis has been …
Number of citations: 194 pubs.acs.org
H Paysant, S Hedir, F Justaud, LB Weiswald… - Organic & …, 2021 - pubs.rsc.org
In the area of cancer research, the development of new and potent inhibitors of anti-apoptotic proteins is a very active and promising topic. The small molecule MIM1 has been reported …
Number of citations: 1 pubs.rsc.org
E Eichler, CS Rooney… - Journal of Heterocyclic …, 1983 - Wiley Online Library
The preparations of some 4‐pyridylimidazo[2,1‐b]thiazole and ‐imidazo[5,1‐b]thiazole derivatives are described. In some of the cyclizations to form the imidazothiazole ring systems, …
Number of citations: 4 onlinelibrary.wiley.com

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